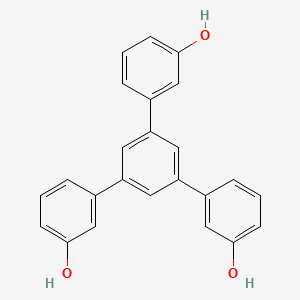
1,3,5-Tris(3-hydroxyphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(3-hydroxyphenyl)benzene is a useful research compound. Its molecular formula is C24H18O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
Building Block for Organic Frameworks:
1,3,5-Tris(3-hydroxyphenyl)benzene serves as a crucial building block for the synthesis of covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs). These frameworks are essential for applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .
Synthesis of Functional Materials:
The compound is utilized in the production of photoluminescent materials for organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a valuable component in optoelectronic devices .
Biology
Drug Delivery Systems:
Research indicates that this compound can be engineered to create nanocarriers for targeted drug delivery. Its hydroxyl groups facilitate interactions with biological molecules, enhancing the efficacy of therapeutic agents .
Anticancer Research:
Studies have shown that this compound exhibits potential anticancer properties by inhibiting key proteins involved in cancer pathways. For instance, it has been observed to interact with caspase-3 and NF-κB proteins, which play significant roles in cell survival and apoptosis .
Material Science
Photoluminescent Properties:
The compound's photoluminescent characteristics make it suitable for developing sensors capable of detecting environmental pollutants such as nitroaromatic compounds. This application is critical for environmental monitoring and safety .
Polymer Chemistry:
In polymer chemistry, this compound is used as a crosslinking agent in epoxy resins. Its three hydroxyl groups enhance the mechanical strength and thermal stability of the resulting materials .
Case Study 1: Inhibition of Amyloid Fibril Formation
A study demonstrated that derivatives of this compound effectively inhibit amyloid fibril formation in hen egg white lysozyme (HEWL), a model protein associated with neurodegenerative diseases. The compound was tested using thioflavin T fluorescence assays to quantify fibril formation. Results indicated a strong inhibitory effect at low concentrations (0.03–2.6 µM), suggesting its potential as a therapeutic agent against amyloid-related pathologies .
Case Study 2: Development of Photoluminescent Sensors
Research focused on the development of photoluminescent sensors based on this compound showed promising results in detecting polynitroaromatic compounds such as TNT and DNT. The sensors exhibited high sensitivity and selectivity due to the compound's photochemical stability and π-electron-rich characteristics .
特性
分子式 |
C24H18O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3-[3,5-bis(3-hydroxyphenyl)phenyl]phenol |
InChI |
InChI=1S/C24H18O3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15,25-27H |
InChIキー |
RBLAFRRFNYBRHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















